molecular formula C18H17NO5 B5753122 N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

Cat. No. B5753122
M. Wt: 327.3 g/mol
InChI Key: KGOLBZGLEYDWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide, also known as MDA19, is a synthetic cannabinoid compound that has been extensively studied in recent years. MDA19 has shown potential as a therapeutic agent for a range of conditions, including pain, inflammation, and neurodegenerative diseases. In

Scientific Research Applications

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide has shown potential as a therapeutic agent for a range of conditions, including pain, inflammation, and neurodegenerative diseases. It has been shown to have analgesic effects in animal models of pain, and to reduce inflammation in models of arthritis and colitis. N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide acts as a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. Activation of CB2 by N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide leads to a range of downstream effects, including the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.
Biochemical and Physiological Effects
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide has been shown to have a range of biochemical and physiological effects, including the modulation of immune function, the regulation of inflammation, and the promotion of neuroprotection. It has also been shown to have antioxidant and antiapoptotic effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, it is important to note that N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide is a synthetic compound and may not fully replicate the effects of endogenous cannabinoids in vivo. Additionally, the selectivity of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide for CB2 may limit its usefulness in certain experiments.

Future Directions

Future research on N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide could focus on its potential as a therapeutic agent for a range of conditions, including pain, inflammation, and neurodegenerative diseases. Additional studies could also explore the mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide and its downstream effects on immune function, inflammation, and neuroprotection. Finally, research could investigate the potential of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide as a tool for studying the role of CB2 in various physiological processes.

Synthesis Methods

The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide involves several steps, including the preparation of the key intermediate 7-hydroxy-2,3-dihydro-1,4-benzodioxin, which is then acetylated and coupled with 3-methoxybenzoyl chloride to yield N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide. The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

properties

IUPAC Name

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-11(20)14-9-16-17(24-7-6-23-16)10-15(14)19-18(21)12-4-3-5-13(8-12)22-2/h3-5,8-10H,6-7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOLBZGLEYDWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)OC)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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